molecular formula C18H17FN2O2 B2617981 N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-28-3

N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No. B2617981
CAS RN: 852155-28-3
M. Wt: 312.344
InChI Key: JJTNIAPDVUSUFY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a crucial role in various diseases, including asthma, allergic rhinitis, and atherosclerosis. Therefore, the development of FLAP inhibitors has been considered a promising strategy for the treatment of these diseases.

Scientific Research Applications

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a compound related to N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide and is described as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It shows promise in blocking cancer cell proliferation and inducing histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Neuroimaging and Neurological Disorders

A compound structurally similar to N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has been utilized as a selective serotonin 1A (5-HT1A) molecular imaging probe. This application is significant in neuroimaging for the quantification of 5-HT1A receptor densities in the living brains of Alzheimer's disease patients, providing insights into the progression of neurological disorders (Kepe et al., 2006).

Orexin Receptor Antagonism

Another related compound, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), acts as a novel orexin 1 and 2 receptor antagonist and is under development for the treatment of insomnia. This highlights its application in sleep medicine and the potential for treating sleep disorders (Renzulli et al., 2011).

Antipsychotic Potential

The 2-phenylpyrroles class, including 2-(4-fluorophenyl)pyrrole analogs, serves as conformationally restricted analogs of substituted benzamides and butyrophenones, showing potential as dopamine D-2 antagonists. This suggests their use in developing antipsychotic medications with a reduced risk of inducing extrapyramidal side effects (van Wijngaarden et al., 1987).

Antimicrobial and Antipathogenic Activities

Acylthioureas derived from benzamides have been tested for their interaction with bacterial cells, showing significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This opens avenues for their development as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

properties

IUPAC Name

N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-15-8-10-16(11-9-15)21(13-20-12-4-7-17(20)22)18(23)14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTNIAPDVUSUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CN(C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

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